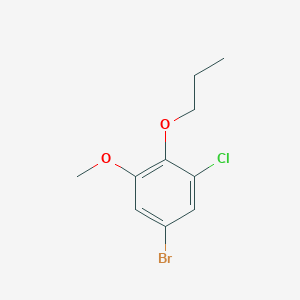

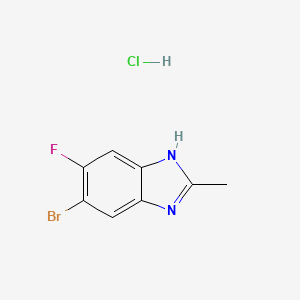

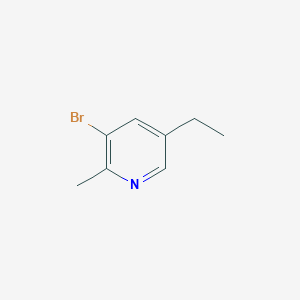

![molecular formula C17H25NO4 B1378145 Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate CAS No. 1384724-11-1](/img/structure/B1378145.png)

Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate

概要

説明

Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, it was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .Molecular Structure Analysis

The molecular formula of this compound is C11H21NO4 . Its molecular weight is 231.29 g/mol . The InChI code is 1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h13,15H,4-8H2,1-3H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 231.29 g/mol , a topological polar surface area of 70 Ų , and a rotatable bond count of 3 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .科学的研究の応用

Synthesis and Chemical Properties

Intermediate for Biologically Active Compounds : It serves as a crucial intermediate in synthesizing crizotinib and other biologically active compounds. For example, Kong et al. (2016) outlined a three-step synthesis starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% (Kong et al., 2016).

X-ray Crystallography Studies : Didierjean et al. (2004) and others have conducted X-ray studies to understand the compound's structure, revealing the axial orientation of substituent chains and providing insight into molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).

Synthesis of Vandetanib Intermediate : Wang et al. (2015) synthesized an intermediate of Vandetanib from piperidin-4-ylmethanol, highlighting the compound's role in developing cancer therapeutics with a total yield of 20.2% (Wang et al., 2015).

Applications in Material Science

- Anticorrosive Properties : Praveen et al. (2021) investigated the novel heterocyclic compounds including tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for their anticorrosive activity on carbon steel in corrosive media, demonstrating significant inhibition efficiency and suggesting potential applications in protective coatings (Praveen et al., 2021).

Biological Evaluation

- Antibacterial and Anthelmintic Activity : Sanjeevarayappa et al. (2015) synthesized and evaluated the biological activity of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, reporting moderate anthelmintic and poor antibacterial activities, suggesting its potential in drug development (Sanjeevarayappa et al., 2015).

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2 . It also has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

将来の方向性

The future directions of Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate are likely to be in the field of targeted protein degradation, specifically in the development of PROTACs . Its role as a semi-flexible linker could be crucial in optimizing the 3D orientation of the degrader and thus ternary complex formation .

作用機序

Target of Action

It is noted that similar compounds are used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound interacts with its targets by binding to them, which can lead to changes in their function or degradation . The exact interaction and resulting changes would depend on the specific target protein and the context within the cell.

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. In the case of PROTACs, the ubiquitin-proteasome system is involved, which is a pathway responsible for protein degradation and turnover .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target protein. In the case of PROTACs, the result is typically the degradation of the target protein, which can lead to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the efficacy of PROTACs can be influenced by the expression levels of the target protein and the E3 ligase .

生化学分析

Biochemical Properties

Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of targeted protein degradation. It interacts with various enzymes and proteins, facilitating the formation of ternary complexes that lead to the ubiquitination and subsequent degradation of target proteins . The compound’s hydroxyl and piperidine groups are crucial for its binding interactions with biomolecules, enhancing its efficacy in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with target proteins leads to their degradation, thereby altering cellular pathways and functions . This can result in changes in cell proliferation, apoptosis, and other critical cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with target proteins and enzymes. It acts as a linker in PROTACs, facilitating the recruitment of E3 ubiquitin ligases to the target protein. This interaction leads to the ubiquitination and degradation of the target protein by the proteasome . The compound’s structure, particularly the hydroxyl and piperidine groups, is essential for its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular pathways and functions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively induces the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential organ damage. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways can influence its bioavailability and efficacy, making it essential to understand these processes for effective drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its role in targeted protein degradation and other biochemical processes.

特性

IUPAC Name |

tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-10-8-17(21,9-11-18)14-7-5-4-6-13(14)12-19/h4-7,19,21H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVFEDFYOIPSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

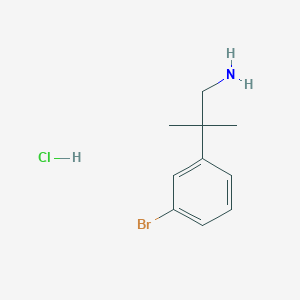

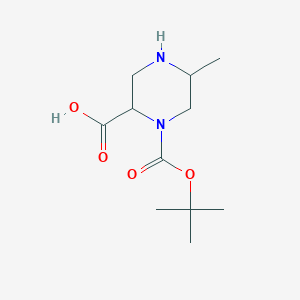

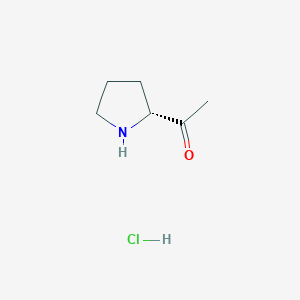

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)

![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)